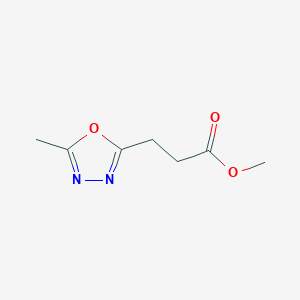

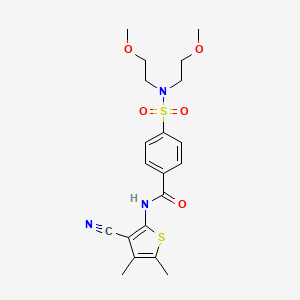

![molecular formula C17H13N5O B2827217 N-[4-(1H-pyrazol-3-yl)phenyl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1206990-04-6](/img/structure/B2827217.png)

N-[4-(1H-pyrazol-3-yl)phenyl]-1H-1,3-benzodiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a pyrazole ring and a benzodiazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Benzodiazole is a type of organic compound consisting of a benzene ring fused to a diazole ring .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole and benzodiazole rings. Pyrazole has a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

A study by Senthilkumar, Umarani, and Satheesh (2021) synthesized a compound similar in structure to the queried chemical, demonstrating significant antibacterial and antifungal activities, as well as anticancer potential against breast cancer cells (Gopal Senthilkumar, C. Umarani, & D. Satheesh, 2021). This indicates a promising avenue for the application of such compounds in treating infections and cancer.

Carbonic Anhydrase Inhibition

Another research avenue is explored by Büyükkıdan et al. (2013), who synthesized novel metal complexes of a structurally related compound. These complexes exhibited strong inhibitory properties against carbonic anhydrase, a crucial enzyme for physiological processes (Nurgün Büyükkıdan, M. Bülbül, R. Kasımoğulları, & B. Büyükkıdan, 2013). This highlights the compound's potential in developing new therapeutic agents targeting enzyme-related disorders.

Synthesis and Characterization

Research on the synthesis and characterization of related compounds provides foundational knowledge for further application in medicinal chemistry. For instance, a study by Idrees, Kola, and Siddiqui (2019) on novel pyrazole-carboxamide derivatives emphasized their antibacterial activity, suggesting the versatility of these compounds in developing antimicrobial agents (M. Idrees, S. Kola, & N. Siddiqui, 2019).

Mecanismo De Acción

Target of Action

The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Biochemical Pathways

The compound affects the biochemical pathways associated with the RyR. The RyR plays a crucial role in muscle contraction and neuronal signaling by controlling the release of calcium ions. Therefore, the activation of this receptor by the compound could disrupt these processes, leading to the death of the insect .

Pharmacokinetics

The compound’s insecticidal activities against diamondback moth (plutella xylostella) suggest that it has good bioavailability .

Result of Action

The compound’s action on the RyR leads to a disruption in the normal functioning of the insect’s muscles and neurons. This results in the death of the insect, making the compound an effective insecticide .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s insecticidal activity could vary depending on the concentration used . .

Propiedades

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c23-17(12-3-6-15-16(9-12)19-10-18-15)21-13-4-1-11(2-5-13)14-7-8-20-22-14/h1-10H,(H,18,19)(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPJIGLTHVCKOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

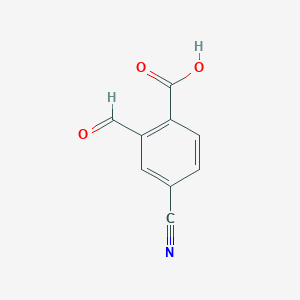

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2827134.png)

![4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid](/img/structure/B2827135.png)

![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)

![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole](/img/structure/B2827147.png)

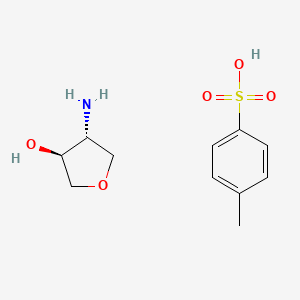

![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)

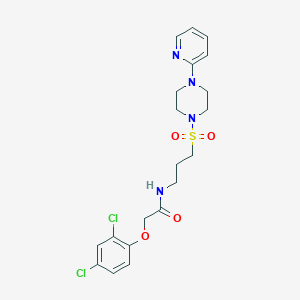

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)